An In-depth Technical Guide to the Chemical Structure of Ticagrelor Sulphone
An In-depth Technical Guide to the Chemical Structure of Ticagrelor Sulphone
This technical guide offers a comprehensive examination of Ticagrelor sulphone, a principal metabolite of the antiplatelet medication Ticagrelor. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, metabolic formation, synthesis, and analytical characterization, providing field-proven insights into its significance.
Context: Ticagrelor and its Metabolic Landscape
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, crucial for managing acute coronary syndromes (ACS).[1][2] Unlike thienopyridines like clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effects.[1][3] It is, however, extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4] This metabolic process yields several compounds, including the equipotent active metabolite AR-C124910XX and the inactive sulphone metabolite, which is the focus of this guide.[3][5]
The Chemical Architecture of Ticagrelor Sulphone
To comprehend the structure of Ticagrelor sulphone, one must first understand the parent molecule, Ticagrelor.
Ticagrelor IUPAC Name: (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[6]
The critical transformation from Ticagrelor to its sulphone derivative occurs at the propylthio (-S-C₃H₇) group on the triazolopyrimidine core.
Ticagrelor Sulphone: The formation of the sulphone involves the oxidation of the sulfur atom within the propylthio group. This is a two-step process that first generates a sulphoxide intermediate, which is then further oxidized to the sulphone.[7]
The chemical name for Ticagrelor sulphone is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8][9]
Structural Comparison and Data
| Feature | Ticagrelor | Ticagrelor Sulphone |
| IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-[1][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S[6] | C₂₃H₂₈F₂N₆O₆S[9] |
| Molecular Weight | 522.57 g/mol [10] | 554.57 g/mol [9] |
| Key Functional Group | Propylthio (-S-C₃H₇) | Propylsulfonyl (-SO₂-C₃H₇) |
| Pharmacological Activity | Active P2Y12 Antagonist | Inactive |
This oxidation adds two oxygen atoms to the sulfur, significantly altering the electronic environment and steric hindrance in this part of the molecule. This change is the primary reason for the loss of pharmacological activity, as it likely disrupts the binding interaction with the P2Y12 receptor.
Caption: Metabolic oxidation pathway of Ticagrelor to Ticagrelor Sulphone.
Synthesis and Analytical Characterization
The definitive structural confirmation of Ticagrelor sulphone is achieved through a combination of targeted synthesis and sophisticated analytical techniques.
Synthetic Protocol
Ticagrelor sulphone is typically prepared in a laboratory setting via the controlled oxidation of Ticagrelor.[7]
Experimental Protocol: Synthesis of Ticagrelor Sulphone
-
Starting Material: Begin with high-purity Ticagrelor.
-
Dissolution: Dissolve Ticagrelor in a suitable solvent mixture, such as acetic acid.
-
Oxidant Addition: Slowly add an oxidizing agent, like 30% Hydrogen Peroxide, to the solution. The reaction is managed at a controlled temperature to prevent unwanted side reactions.[7]
-
Reaction Monitoring: Track the reaction's progress using High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of Ticagrelor and the sulphoxide intermediate.
-
Work-up and Isolation: Once the reaction is complete, the product is isolated. This may involve neutralization, extraction into an organic solvent (e.g., methyl tert-butyl ether), and purification steps like recrystallization to yield pure Ticagrelor sulphone.[11]
Causality Behind Experimental Choices: The use of a well-controlled oxidizing agent like hydrogen peroxide in an acidic medium allows for the efficient and selective oxidation of the sulfide to a sulfone.[7] Careful monitoring is critical because the reaction proceeds through a sulphoxide intermediate, and stopping the reaction prematurely would result in a mixture of products.
Analytical Validation
A suite of analytical methods is required for the unequivocal structural elucidation and purity assessment of Ticagrelor sulphone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Purpose: This is the cornerstone technique for identifying and quantifying Ticagrelor and its metabolites in biological matrices.[5][12]
-
Methodology:
-
Sample Preparation: Plasma samples are typically prepared via protein precipitation with acetonitrile.[12][13]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile and an aqueous buffer like ammonium acetate.[5][13]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, usually in negative electrospray ionization (ESI) mode.[12][13]
-
-
Key Data Points:
-
Ticagrelor Transition: m/z 521.11 → 361.10[13]
-
AR-C124910XX (Active Metabolite) Transition: m/z 477.03 → 361.10[13]
-
Ticagrelor Sulphone: The protonated molecule [M+H]⁺ would have an m/z corresponding to its molecular weight of 554.57, and its fragmentation pattern would be distinct from Ticagrelor, confirming the structural modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: NMR provides the definitive structural proof by mapping the ¹H and ¹³C atomic environments.
-
Expected Observations: In the ¹H and ¹³C NMR spectra of Ticagrelor sulphone, the signals corresponding to the protons and carbons of the propyl group will be shifted downfield (to a higher ppm value) compared to Ticagrelor. This deshielding effect is a direct consequence of the strong electron-withdrawing nature of the adjacent sulfonyl (-SO₂) group.
Caption: Self-validating workflow for synthesis and characterization.
Pharmacological and Regulatory Importance
Ticagrelor sulphone is considered pharmacologically inactive. Its formation represents a key detoxification and elimination pathway for the parent drug. The conversion of the less polar propylthio group to the highly polar propylsulfonyl group increases water solubility, facilitating excretion primarily through feces.[4][14]
From a drug development and regulatory perspective, the thorough identification, synthesis, and characterization of all major metabolites are mandatory. This ensures that inactive metabolites like Ticagrelor sulphone do not possess unforeseen biological activities or toxicities, which is a critical component of the overall safety profile of any pharmaceutical agent.
Conclusion
The chemical structure of Ticagrelor sulphone is defined by the oxidation of the propylthio moiety of Ticagrelor to a propylsulfonyl group. This metabolic transformation, mediated by CYP3A4, results in a pharmacologically inactive compound that is readily eliminated. Its synthesis and rigorous characterization through advanced analytical techniques like LC-MS/MS and NMR are not merely academic exercises; they are fundamental to understanding the complete metabolic fate of Ticagrelor and are integral to the principles of scientific integrity and regulatory compliance in drug development.
References
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Zhong, W., Wang, X., Tang, L., & Zhong, S.-L. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Saminathan, K., V, R., & Ramachandran, G. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Center for Biotechnology Information. Available at: [Link]
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Xu, L., et al. (2019). Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. PubMed. Available at: [Link]
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Patil, S. B., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Center for Biotechnology Information. Available at: [Link]
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GLP Pharma Standards. (n.d.). Ticagrelor Sulfone Impurity | CAS No- 274693-39-9. Available at: [Link]
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